molecular formula C19H18IN3O3S B286266 N-(4-iodo-2-methylphenyl)-2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(4-iodo-2-methylphenyl)-2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B286266
M. Wt: 495.3 g/mol
InChI Key: ZVZKAODFKOCGBF-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including an iodophenyl group, a methylphenoxy group, and an oxadiazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Iodophenyl Group: This step might involve iodination of a precursor phenyl compound using iodine and an oxidizing agent.

    Coupling Reactions: The final step could involve coupling the iodophenyl and oxadiazole intermediates through a sulfanyl linkage, often using thiol reagents and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-bromo-2-methylphenyl)-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness

N-(4-iodo-2-methylphenyl)-2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The combination of the iodophenyl group, oxadiazole ring, and sulfanyl linkage provides a distinctive chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C19H18IN3O3S

Molecular Weight

495.3 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18IN3O3S/c1-12-3-6-15(7-4-12)25-10-18-22-23-19(26-18)27-11-17(24)21-16-8-5-14(20)9-13(16)2/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

ZVZKAODFKOCGBF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)I)C

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)I)C

Origin of Product

United States

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